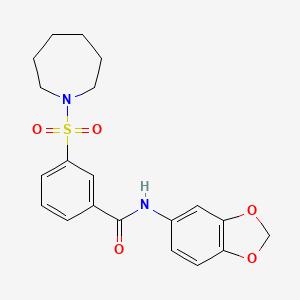

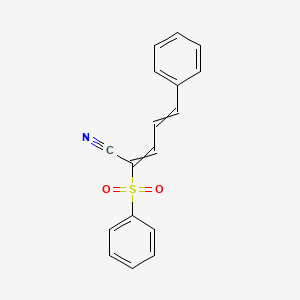

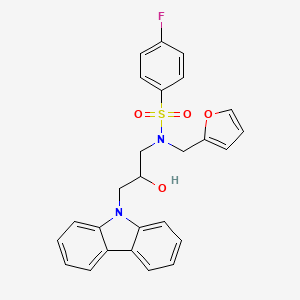

(2Z,4E)-5-phenyl-2-(phenylsulfonyl)-2,4-pentadienenitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

While there isn’t specific information available on the synthesis of “(2Z,4E)-5-phenyl-2-(phenylsulfonyl)-2,4-pentadienenitrile”, there is a related study on the stereoselective one-pot synthesis of multi-substituted 2,4-butadienes . The process involves the reaction of ketene dithioacetal with a variety of aromatic ketone compounds. The reaction proceeds via a cascade mechanism involving the addition of the ketene to the ketone compound, elimination of methylthiolate anion, subsequent intramolecular cyclization, and ring-opening reaction by re-addition of methylthiolate anion .

Molecular Structure Analysis

The molecular structure of “this compound” is not explicitly provided in the sources I found .

Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” are not explicitly provided in the sources I found .

Wissenschaftliche Forschungsanwendungen

Solution and Solid-State Photochemistry:

- In a study by Liang et al. (1994), 2-(N-Methylanilino)-5-phenyl-2,4-pentadienenitrile, a compound related to your query, was shown to undergo isomerization or oxidative cleavage upon irradiation in solution, and dimerization in a regiospecific manner in solid state. This highlights the compound's potential applications in photochemistry (Liang et al., 1994).

Synthesis and Electrophile-Promoted Cyclization Reactions:

- Christov and Ivanov (2002) developed a method for synthesizing alkatrienyl sulfoxides and sulfones, demonstrating the compound's versatility in creating five-membered heterocyclizations and various organic syntheses (Christov & Ivanov, 2002).

Photochemical and Thermal Preparation of Derivatives:

- Research by Becher et al. (1981) on derivatives of glutaconaldehyde indicated that compounds similar to your query can be prepared both photochemically and thermally, suggesting their potential in synthetic organic chemistry (Becher et al., 1981).

Density Functional Theory (DFT) Study of Cycloaddition Reactions:

- A study by Heydari et al. (2021) using DFT-based reactivity indices explored the cycloaddition reactions of 2-sulfonyl dienes, similar to the compound . This study provides insights into the reactivity and potential applications in reaction mechanism studies (Heydari et al., 2021).

Molecular Structure Analysis:

- Sakthivel et al. (2006) conducted a study on a compound with a similar structure, focusing on its crystal packing and molecular interactions. This type of research is fundamental in understanding the physical and chemical properties of such compounds (Sakthivel et al., 2006).

Microwave-Assisted Oxidative Cyclizations:

- Research by Curti et al. (2009) on the microwave-assisted synthesis of dihydrofurans used a methodology that could be applicable to the compound , demonstrating its potential in efficient and novel synthetic approaches (Curti et al., 2009).

Synthesis and X-Ray Structure Analysis:

- The synthesis and structural analysis of related compounds, as studied by Abdel‐Aziz et al. (2014), provide a basis for understanding the chemical behavior and potential applications of such compounds in various fields, including material science (Abdel‐Aziz et al., 2014).

Safety and Hazards

Eigenschaften

IUPAC Name |

2-(benzenesulfonyl)-5-phenylpenta-2,4-dienenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO2S/c18-14-17(13-7-10-15-8-3-1-4-9-15)21(19,20)16-11-5-2-6-12-16/h1-13H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWAWRDPLMNQNIH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC=C(C#N)S(=O)(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 3-[(2,6-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2504560.png)

![N-[4-(difluoromethoxy)phenyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide](/img/structure/B2504564.png)

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2504565.png)

![Methyl 4-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylcarbamoyl)benzoate](/img/structure/B2504569.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,4-dimethoxybenzamide](/img/structure/B2504573.png)